Filgotinib - 1206161-97-8

Filgotinib

Catalog Number: EVT-268104
CAS Number: 1206161-97-8
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filgotinib (GLPG0634) is a selective Janus kinase 1 (JAK1) inhibitor that is currently being investigated for its potential in treating chronic inflammatory diseases. [] It acts by selectively blocking the intracellular signaling pathway of cytokines that are involved in inflammatory processes. [] This selectivity for JAK1 over other JAK family members makes it a potentially valuable tool in treating inflammatory diseases while minimizing potential side effects associated with broader JAK inhibition. []

Mechanism of Action

Filgotinib exerts its therapeutic effect through selective inhibition of JAK1. [, ] JAK1 is a cytoplasmic tyrosine kinase that plays a critical role in the intracellular signaling of numerous cytokines and growth factors, many of which are involved in the pathogenesis of inflammatory diseases. [] By selectively blocking JAK1, Filgotinib disrupts the signaling cascade initiated by these cytokines, leading to a reduction in inflammation. [] This selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2, is thought to contribute to its favorable safety profile. [, ]

Studies have demonstrated that Filgotinib effectively inhibits the phosphorylation of STAT1, a downstream signaling molecule activated by JAK1, in response to IL-6 stimulation. [] This inhibition of pSTAT1 indicates that Filgotinib effectively blocks JAK1 activity at the cellular level. [] In contrast, Filgotinib does not significantly inhibit the phosphorylation of STAT5, which is primarily activated by JAK2, confirming its selectivity for JAK1 over JAK2. []

Furthermore, investigations using gene expression profiling have revealed that Filgotinib can partially reverse the disease-related gene expression signature observed in circulating leukocytes of patients with rheumatoid arthritis. [] This effect on gene expression suggests that Filgotinib can modulate the underlying inflammatory processes at a molecular level. []

Rheumatoid Arthritis (RA):

Filgotinib has demonstrated promising efficacy in treating the signs and symptoms of active RA in multiple clinical trials. [, , , , , , , , , ] Studies have shown that it effectively reduces disease activity, as measured by ACR20/50/70 response rates, DAS28 scores, and CDAI scores, both as monotherapy and in combination with methotrexate. [, , , , , , , , , ] Filgotinib has also been reported to improve patient-reported outcomes, including pain, physical function, fatigue, and health-related quality of life. [, ] In addition, research suggests that Filgotinib may contribute to the suppression of bone erosion in RA, potentially by inhibiting the differentiation and function of osteoclasts induced by TNF-α and IL-6. []

Psoriatic Arthritis (PsA):

Preclinical studies in a mouse model of PsA have shown that Filgotinib can inhibit inflammation in both the enthesis and colon, suggesting its potential in treating PsA. [, ] Clinical trials are underway to further evaluate the efficacy and safety of Filgotinib in patients with PsA.

Crohn’s Disease (CD):

Filgotinib has demonstrated promising results in a Phase 2 clinical trial (FITZROY) for moderate-to-severely active CD. [] It significantly improved clinical remission rates and quality of life, as measured by the CDAI and IBDQ scores, compared to placebo. [] This efficacy was associated with a reduction in pSTAT3 levels in gut biopsies, indicating target engagement and anti-inflammatory effects in the affected tissues. [, ] Further clinical trials are ongoing to confirm these findings and assess the long-term effects of Filgotinib in CD.

Ulcerative Colitis (UC):

Filgotinib has also shown encouraging results in treating moderate-to-severely active UC. [, ] In the SELECTION trial, Filgotinib 200 mg demonstrated significant improvements in clinical remission rates, endoscopic outcomes, and health-related quality of life compared to placebo. [, ] Matching-adjusted indirect comparisons suggest that Filgotinib may offer advantages over other approved therapies for UC. []

Lupus Membranous Nephropathy (LMN):

GS-829845

Compound Description: GS-829845 is the primary active metabolite of Filgotinib. It exhibits the same Janus kinase 1 (JAK1) selectivity profile as the parent compound.

Methotrexate

Adalimumab

Tofacitinib

Compound Description: Tofacitinib is another JAK inhibitor, but unlike Filgotinib's preferential JAK1 inhibition, tofacitinib inhibits JAK1, JAK3, and to a lesser extent, JAK2.

Relevance: Tofacitinib is also used for the treatment of Ulcerative Colitis (UC) and serves as a comparator to assess the efficacy and safety of Filgotinib in treating UC. The differential selectivity for JAK family members may contribute to differences in their clinical profiles.

Vedolizumab

Compound Description: Vedolizumab is a gut-selective biologic therapy that targets α4β7 integrin, inhibiting lymphocyte trafficking to the gut and thus reducing inflammation in UC. It is available in both intravenous (IV) and subcutaneous (SC) formulations.

Relevance: Vedolizumab is another advanced treatment option for UC, and indirect comparisons have been conducted to assess the relative efficacy and safety of Filgotinib compared to vedolizumab.

Ustekinumab

Compound Description: Ustekinumab is a biologic therapy targeting the p40 subunit shared by interleukin-12 (IL-12) and IL-23, both key inflammatory cytokines involved in the pathogenesis of UC.

Relevance: Ustekinumab is an approved treatment for moderate-to-severe UC, and matching-adjusted indirect comparisons have been conducted to assess the efficacy and safety of Filgotinib relative to ustekinumab.

Lanraplenib

Compound Description: Lanraplenib is a spleen tyrosine kinase (Syk) inhibitor investigated for the treatment of lupus membranous nephropathy (LMN). Syk is involved in B cell receptor signaling, and its inhibition may modulate immune responses in autoimmune diseases.

Relevance: In a Phase II trial, lanraplenib was compared to Filgotinib for the treatment of LMN. While the study was limited by a small sample size, the findings suggested that Filgotinib may offer a potential therapeutic benefit in LMN.

Properties

CAS Number

1206161-97-8

Product Name

Filgotinib

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Solubility

Soluble in DMSO, not in water

Synonyms

GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.